4-Cyanoindole
Overview
Description
4-Cyanoindole is a compound of interest in various fields of chemistry and materials science due to its unique structural and electronic properties. It serves as a building block for more complex molecular structures and has been studied for its potential applications in various chemical reactions and as a component in electronic materials.
Synthesis Analysis
The synthesis of 4-cyanoindole derivatives has been explored through different methodologies. A novel approach using a flow microwave device has been developed for the synthesis of 5-amino-4-cyanopyrazoles, which can be further converted to pyrazolopyrimidine structures . Another method involves a base-modulated palladium-catalyzed reductive N-heterocyclization, which can selectively produce 3-cyanoindoles or 4-cyanoquinolines from a common precursor . Additionally, a three-component reaction involving 2,2,2-trifluoroethyl ketones, aryl azides, and aqueous ammonia has been used to synthesize 4-cyano-1,2,3-triazoles .
Molecular Structure Analysis
The molecular structure of 4-cyanoindole has been extensively studied. The rotationally resolved electronic spectrum of 4-cyanoindole and its isotopologues has been measured, providing insights into the dipole moments in both the ground and electronically excited states . The geometry changes upon electronic excitation have been determined from a combined Franck-Condon and rotational constants fit, which helps in understanding the structural dynamics of the molecule in different states .
Chemical Reactions Analysis
4-Cyanoindole participates in various chemical reactions, which are essential for constructing more complex molecules. For instance, N-cyano-2,3-dialkylindoles, which can be obtained from N-sodioindoles, show different reactivity under electrophilic bromination conditions compared to N-acylindoles but can yield brominated products under free radical conditions . These reactions are significant for the synthesis of kinamycins, which are a group of antibiotics.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-cyanoindole derivatives have been characterized in several studies. The excited state lifetime of isolated 4-cyanoindole has been determined to be around 11 ns, which varies for different isotopologues . The copolymerization of 5-cyanoindole with 3,4-ethylenedioxythiophene has been performed, resulting in a new soluble conducting copolymer with good redox activity, thermal stability, and high conductivity, which also exhibits blue-light emission properties . These properties are crucial for the potential application of 4-cyanoindole derivatives in electronic and optoelectronic devices.
Scientific Research Applications
Excited State Structure Analysis : 4-Cyanoindole's structure changes upon electronic excitation have been determined, which is crucial for understanding its behavior in different states (Henrichs et al., 2021).
Nucleoside Analogue with Spectroscopic Applications : As a fluorescent isomorphic nucleoside analogue, 4-Cyanoindole shows superior properties compared to other analogues like 2-aminopurine-2ʹ-deoxyribonucleoside. Its utility in research involving oligonucleotides and protein interactions is significant due to its less in-strand fluorescence quenching (Passow et al., 2020).
Determination of Dipole Moments and Excited State Lifetimes : The study of dipole moments in different states and the determination of the excited state lifetime of 4-Cyanoindole enhances understanding of its electronic nature, crucial in various chemical and biological applications (Hebestreit et al., 2019).
Application in Neuropsychiatric Disorder Treatment : 4-Cyanoindole derivatives have been identified as highly selective dopamine D(4) receptor partial agonists, suggesting potential use in treating neuropsychiatric disorders (Hübner et al., 2000).
Fluorescence Lifetime and Quantum Yield in Different Solvents : The variation of fluorescence lifetimes of 4-Cyanoindole in different solvents, with a notably long lifetime in water, points to its utility as a biological fluorophore (Hilaire et al., 2017).
Dual Fluorescence and Infrared Probe for DNA/RNA : 4-Cyanoindole-2′-deoxyribonucleoside (4CNI-NS) shows unique spectroscopic properties, making it suitable as a site-specific probe for DNA/RNA structure and dynamics (Ahmed et al., 2019).
Polymer Synthesis and Light Emission : Studies on poly (5-cyanoindole) and its derivatives highlight its potential in creating light-emitting polymers and its application in battery systems (Xu et al., 2006; Nie et al., 2008).
Fluorescence as a Hydration Reporter : 7-Cyanoindole's fluorescence properties change in different hydration environments, making it a sensitive probe for studying microheterogeneity in various solutions (Mukherjee et al., 2018).
Safety And Hazards
Future Directions
While specific future directions for 4-Cyanoindole are not explicitly mentioned in the retrieved sources, its use as a synthetic intermediate in various chemical reactions, including the preparation of potential anticancer immunomodulators, suggests that it may continue to be a valuable compound in pharmaceutical synthesis .
properties
IUPAC Name |
1H-indole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUFGDDOMXCXFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396837 | |
Record name | 4-Cyanoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanoindole | |
CAS RN |
16136-52-0 | |
Record name | 4-Cyanoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyanoindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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